Methyl adipate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11O4- |
|---|---|
Molecular Weight |
159.16 g/mol |
IUPAC Name |
6-methoxy-6-oxohexanoate |
InChI |
InChI=1S/C7H12O4/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3,(H,8,9)/p-1 |
InChI Key |
UOBSVARXACCLLH-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CCCCC(=O)[O-] |
Origin of Product |
United States |
Synthesis and Manufacturing Methodologies of Methyl Adipate
Industrial-Scale Production Routes for Methyl Adipate (B1204190)
On an industrial scale, the focus is predominantly on the synthesis of dimethyl adipate (DMA), which is a significant precursor for solvents and the production of polymers. aosennewmaterial.com The processes employed are engineered for continuous operation, high throughput, and economic sustainability.
The direct esterification of adipic acid with methanol (B129727) stands as the most common industrial method for producing dithis compound. aosennewmaterial.com This chemical reaction is driven by an acid catalyst to achieve efficient conversion.
Historically, strong mineral acids such as concentrated sulfuric acid were the catalysts of choice. aosennewmaterial.com However, this approach is fraught with challenges, including significant corrosion of manufacturing equipment, environmental pollution, and the need for extensive post-reaction treatment to remove the catalyst. aosennewmaterial.comrsc.org
Amberlyst 15 : This ion-exchange resin has proven effective in driving the esterification of adipic acid. sphinxsai.com Detailed kinetic studies have been conducted to determine the optimal reaction parameters, including temperature, the molar ratio of methanol to adipic acid, and catalyst concentration, to maximize product yield. sphinxsai.com
Fly Ash : As a waste by-product of coal combustion, fly ash is a low-cost source of mixed metal oxides (including SiO₂, Al₂O₃, and Fe₂O₃) that can effectively catalyze the reaction. nih.gov Research has confirmed that fly ash can produce high yields of dithis compound under optimized temperature and pressure conditions. nih.gov
Continuous Processes : To improve efficiency, some industrial facilities utilize continuous esterification. This can involve a preliminary, non-catalytic esterification step in a tubular reactor, followed by a final catalytic stage in a rectifying tower. google.comgoogle.com In the tower, the pre-reacted mixture comes into countercurrent contact with methanol vapor, driving the reaction to completion and yielding high-purity dithis compound. google.comgoogle.com
A common strategy to maximize the conversion of adipic acid is to use a significant excess of methanol, which shifts the reaction equilibrium toward the formation of the diester. sphinxsai.com A study using Amberlyst 15 as a catalyst demonstrated that a methanol-to-acid molar ratio of 15:1 provided the highest conversion, with larger excesses offering no significant benefit. sphinxsai.com
Table 1: Comparison of Catalytic Systems for Dithis compound Synthesis
| Catalyst System | Reactants | Typical Conditions | Key Findings & Conversion Rates | Citation(s) |
|---|---|---|---|---|
| Concentrated Sulfuric Acid | Adipic Acid, Methanol | Temperature: 70–100°C; Time: 1–4 hours | Traditional method; effective but causes equipment corrosion and pollution. | aosennewmaterial.com |
| Amberlyst 15 | Adipic Acid, Methanol | Temperature: 40-60°C; Molar Ratio (Methanol:Acid): 15:1 | Solid acid catalyst, avoids corrosion; activation energy found to be 14.471 kJ/mol. | sphinxsai.com |
| Fly Ash (FS-1) | Adipic Acid, Methanol | Temperature: 200°C; Time: 4 hours; Catalyst: 10% wt/wt | Recyclable, low-cost catalyst; achieved up to 98% conversion of adipic acid. | nih.gov |
| Continuous Process (No Catalyst Pre-esterification) | Adipic Acid, Methanol | Pre-esterification: 90-180°C; Catalytic Rectification | Overcomes issues of catalyst corrosion and allows for continuous production. | google.comgoogle.com |
| Titanium-based Systems | Adipic Acid, Methanol | Not specified | Adapted from bis-2-ethylhexyl adipate synthesis, achieved 99% adipic acid conversion. |
Transesterification provides an alternative route for generating this compound, often as a method to add value to by-products from other chemical processes. The large-scale manufacturing of adipic acid, for instance, generates a side stream of mixed dicarboxylic acids, which includes glutaric and succinic acids in addition to adipic acid. rsc.org The physical separation of these acids is challenging. rsc.org A practical industrial solution is to esterify the entire mixture with methanol. rsc.org The resulting dimethyl esters have distinct boiling points, allowing for their separation via distillation. rsc.org
In this context, dithis compound becomes an intermediate for producing other high-value chemicals. For example, the dithis compound isolated from these mixed-acid streams can be used as a feedstock for the synthesis of the plasticizer diisooctyl adipate (DOA). rsc.orgnih.gov This is achieved through a subsequent transesterification reaction with isooctanol, a process that can be catalyzed by novel titanium adipate complexes. rsc.orgnih.gov A key advantage of this pathway is that the methanol released during the second transesterification can be captured and recycled. rsc.orgnih.gov
Transesterification is also a viable strategy for the chemical recycling of certain polyesters. Polymers like poly(ethylene adipate) (PEA) and poly(butylene adipate) (PBA) can be chemically broken down through transesterification with an alcohol. mdpi.com Using catalysts such as (cyclopentadienyl)titanium trichlorides, this depolymerization process can yield the constituent monomers, including dithis compound if methanol is the alcohol used. mdpi.comacs.org
The optimization of the manufacturing process is essential for achieving economic and environmental sustainability. A primary strategy is the integration of reaction and separation units. For instance, a side-reactor column (SRC) configuration has been designed for dithis compound production, which combines vacuum distillation with reaction at atmospheric pressure to enhance efficiency and lower the total annual cost of the process. researchgate.net The efficient recovery and reuse of excess methanol is another vital aspect of process optimization. rsc.org
The transition from a laboratory-scale synthesis or a pilot plant to full-scale industrial production, known as scale-up, requires careful planning and engineering. iajps.comima.it Key considerations include:
Raw Materials : The consistency and quality of raw materials must be ensured by validating suppliers for large-scale procurement. iajps.com
Equipment : Transferring a process to larger industrial reactors necessitates redesigning for adequate heat transfer, mass flow, and agitation to maintain reaction efficiency. ima.it
Process Parameters : Reaction conditions optimized on a small scale, such as temperature, pressure, and catalyst concentration, must be re-evaluated and potentially adjusted to suit the larger production volume. iajps.comima.it
Good Manufacturing Practices (GMP) : Industrial-scale production must follow strict GMP guidelines, which encompass equipment qualification, process validation, and the implementation of standard operating procedures (SOPs). iajps.com
The ultimate goal of the scale-up process is to increase production volume and efficiency while maintaining the quality and consistency of the final product. iajps.comijprems.com
Laboratory-Scale Synthesis and Derivatization Strategies for this compound
In a research and development context, the synthesis of this compound is less about bulk production and more about exploring innovative catalytic systems and developing precise methods for its chemical modification.
Laboratory research is a hub for the discovery of new catalysts that can make this compound production more efficient, selective, and sustainable.
Enzymatic Catalysis : Enzymes, particularly lipases, are being explored as "green" catalysts. For instance, lipase (B570770) from porcine liver has been used to achieve the selective monoesterification of adipic acid, producing monothis compound with an 80% yield. However, the broader industrial use of enzymes is often hindered by their high cost and limited stability under harsh processing conditions.
Advanced Lewis Acid Catalysts : Research into Lewis acid catalysts has yielded promising results. Titanium-based catalysts, like titanium tetrabutoxide, can activate the carboxylic acid groups of adipic acid, leading to very high conversion rates. Other novel systems, such as (cyclopentadienyl)titanium trichlorides, have proven to be highly active for the transesterification of polyesters to recycle them into adipate esters. acs.org
Catalysis for Bio-based Routes : A major frontier in sustainable chemistry is the use of renewable feedstocks. Researchers have successfully developed a process using a solid Rhenium-on-carbon (Re/C) catalyst to convert aldaric acids (derived from the oxidation of sugars) into adipic acid esters. ki.si In this system, methanol serves a dual role as both a solvent and a hydrogen source, facilitating the formation of dithis compound. ki.si
The distinct structures of monothis compound and dithis compound allow for selective chemical reactions, making them versatile building blocks.
Monothis compound : This molecule contains both an ester and a free carboxylic acid functional group. This bifunctionality allows it to be used in a variety of organic syntheses. The carboxylic acid end can undergo reactions such as amidation, which is useful for creating pharmaceutical intermediates and other complex molecules.
Dithis compound : With both acid groups esterified, dithis compound's primary reactivity is through transesterification. It can react with various alcohols, especially diols, to form different esters or to build biodegradable polymers. It is also a common starting material for the synthesis of plasticizers.
The ability to selectively synthesize either the mono- or di-ester is a key aspect of its chemistry. The production of monothis compound can be favored by carefully controlling the stoichiometry (using a limited amount of methanol) or by using selective enzymes. In contrast, the synthesis of dithis compound typically requires a large excess of methanol and a strong acid catalyst to ensure the complete esterification of both carboxylic acid groups.
Green Chemistry Methodologies in this compound Synthesis
The imperative for environmentally benign chemical processes has propelled the development of green synthesis routes for this compound, moving away from traditional methods that often involve harsh conditions and hazardous materials.
A prominent green approach is the use of enzymatic catalysis. Lipases, particularly from Candida antarctica and Candida rugosa, have demonstrated high efficacy in the esterification of adipic acid with methanol. The enzymatic synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced byproduct formation. Research has shown that immobilized lipases can be particularly effective. For instance, Candida antarctica lipase B (CALB), when immobilized, can achieve a conversion of adipic acid to dithis compound (DMA) as high as 97.6% under optimized conditions. Similarly, lipase from Candida rugosa immobilized on layered double hydroxides (LDHs) has been used for the synthesis of this compound, reaching conversions of up to 80%.
Another avenue in green synthesis involves the utilization of biomass-derived feedstocks as an alternative to petroleum-based starting materials. osti.gov One such route starts from cyclopentanone (B42830), which can be derived from biomass, and reacts it with dimethyl carbonate (DMC) over solid base catalysts like magnesium oxide (MgO). researchgate.net This method represents a more sustainable pathway to dithis compound. researchgate.net Furthermore, the oxidative cleavage of catechol, another lignin-derived platform chemical, using a non-heme iron(III) catalyst presents a sustainable route to muconic acids, which can then be hydrogenated and transesterified to yield dithis compound. rsc.org
The use of solid acid catalysts, such as Amberlyst-15, also aligns with green chemistry principles by offering reusability and minimizing corrosive waste streams associated with liquid acids like sulfuric acid. While effective, challenges such as catalyst deactivation due to pore blockage remain an area of active research.
Table 1: Comparison of Green Catalytic Methods for this compound Synthesis
| Catalyst System | Starting Materials | Key Advantages | Reported Conversion/Yield | Reference |
| Immobilized Candida antarctica lipase B (CALB) | Adipic Acid, Methanol | High selectivity, mild conditions | 97.6% conversion | |
| Immobilized Candida rugosa lipase on LDHs | Adipic Acid, Methanol | Reusable catalyst, mild conditions | Up to 80% conversion | |
| Magnesium Oxide (MgO) | Cyclopentanone, Dimethyl Carbonate | Utilizes biomass-derived feedstock | 85.5% conversion, 50.9% selectivity | researchgate.net |
| Non-heme Iron(III) catalyst | Catechol | Utilizes biomass-derived feedstock | 62% isolated yield from catechol | rsc.org |
| Amberlyst-15 | Adipic Acid, Methanol | Reusable solid acid catalyst | 92% conversion |
Post-Synthesis Processing and Advanced Purification Techniques for this compound
The production of high-purity this compound necessitates sophisticated downstream processing to remove unreacted starting materials, catalysts, and byproducts.
High-Efficiency Separation Processes for this compound
To meet stringent purity requirements, several high-efficiency separation techniques are employed in the post-synthesis processing of this compound.
Distillation remains a cornerstone of purification. Fractional distillation under reduced pressure is effective for separating this compound from lower-boiling components like methanol and higher-boiling impurities. A Korean patent describes a two-stage distillation process to produce high-purity dithis compound (over 99.5%). google.com The first stage, operating at 40-250 mmHg and 100-180°C, removes light components, while the second stage, at 20-180 mmHg and 150-185°C, achieves the final high purity. google.com
Reactive distillation is an advanced process that integrates reaction and separation in a single unit, offering significant advantages in terms of energy efficiency and capital cost reduction. researchgate.net This technique is particularly beneficial for equilibrium-limited reactions like esterification, as the continuous removal of products drives the reaction towards completion. researchgate.net Studies have explored various configurations of reactive distillation columns, including those with side streams, to optimize the production of dithis compound. researchgate.netresearchgate.net
Membrane separation is an emerging technology for the purification of esters. tandfonline.com Nanofiltration membranes, for instance, have shown success in separating fatty acid methyl esters based on molecular size. nih.gov Zeolite membranes are also being investigated for their potential in separating water from organic solvents, which could be applied to remove water produced during esterification, thereby improving reaction efficiency. kanadevia.com While not yet widely industrialized for this compound specifically, membrane technology holds promise for energy-efficient purification. researchgate.net
Other conventional methods like filtration are used to remove solid catalysts, and water washing can be employed to remove water-soluble impurities and neutralize any residual acid catalysts. acs.orgintegratechem.com
Impurity Profiling and Mitigation Strategies in this compound Streams
Ensuring the quality of this compound requires a thorough understanding and control of potential impurities. Impurity profiling is a critical aspect of process development and quality control. researchgate.net
Common impurities in this compound streams originate from the starting materials, side reactions, or degradation products. These can include:
Unreacted Adipic Acid and Methanol: Incomplete reaction leaves residual starting materials in the product stream.
Monothis compound: This is an intermediate in the esterification of adipic acid and can remain if the reaction does not go to completion. researchgate.net Its presence is often a key parameter to monitor.
Byproducts from Side Reactions: In the production of adipic acid, byproducts such as glutaric acid and succinic acid can be formed. rsc.org These can subsequently be esterified to form dimethyl glutarate and dimethyl succinate, which are common impurities in technical-grade dithis compound. rsc.org
Catalyst Residues: Traces of the catalyst used in the synthesis may remain in the final product.
Degradation Products: Formed during storage or under harsh processing conditions. lgcstandards.com
Analytical Techniques for Impurity Profiling: A suite of analytical methods is used to identify and quantify impurities in this compound.
Gas Chromatography (GC) is a primary tool for assessing purity and quantifying volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the identification of unknown impurities by providing both retention time and mass spectral data. lgcstandards.com
High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating and quantifying non-volatile or thermally labile impurities. nih.govwaters.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information for the definitive identification of impurities. lgcstandards.com
Mitigation Strategies: Several strategies are employed to minimize the formation and presence of impurities:
Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, pressure, catalyst loading, and reactant molar ratios can maximize the conversion to the desired product and minimize side reactions.
Catalyst Selection: Choosing a highly selective catalyst can prevent the formation of unwanted byproducts. tandfonline.com
Efficient Purification: The application of high-efficiency separation techniques as described in section 2.3.1 is crucial for removing impurities to meet product specifications.
Process Control and Monitoring: In-process monitoring using analytical techniques allows for real-time adjustments to the process to maintain optimal conditions and minimize impurity formation. researchgate.net
Recycling of Byproducts: In some cases, byproducts can be recycled. For example, one patented method involves adding dithis compound to the initial reaction mixture to suppress its formation as a byproduct during the synthesis of monothis compound. google.com
Table 2: Common Impurities in this compound and Analytical Detection Methods
| Impurity Name | Chemical Formula | Typical Source | Analytical Detection Method | Reference |
| Adipic Acid | C₆H₁₀O₄ | Unreacted starting material | GC, HPLC | |
| Methanol | CH₄O | Unreacted starting material | GC | |
| Monothis compound | C₇H₁₂O₄ | Incomplete esterification | GC, HPLC | researchgate.net |
| Dimethyl Glutarate | C₇H₁₂O₄ | Byproduct from adipic acid synthesis | GC, GC-MS | rsc.org |
| Dimethyl Succinate | C₆H₁₀O₄ | Byproduct from adipic acid synthesis | GC, GC-MS | rsc.org |
Reaction Mechanisms and Chemical Transformations of Methyl Adipate
Hydrolysis Kinetics and Mechanistic Pathways of Methyl Adipate (B1204190)
Hydrolysis is a fundamental reaction of esters, involving the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol. For dimethyl adipate, this process can occur in one or two steps, yielding monothis compound and subsequently adipic acid, along with methanol (B129727). The reaction can be catalyzed by acids or bases.
Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. researchgate.net Subsequent proton transfer and elimination of a methanol molecule regenerate the acid catalyst and form the carboxylic acid group. researchgate.net The hydrolysis of dithis compound has been demonstrated using both homogeneous acid catalysts like sulfuric acid and heterogeneous acid catalysts such as strong acidic ion exchangers. google.com Adipic acid itself can act as an acid catalyst for the hydrolysis of its own esters, a process that can occur at temperatures between 150 and 220°C. google.com
Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. researchgate.net This forms a tetrahedral intermediate, which then collapses, eliminating a methoxide (B1231860) ion and forming the carboxylate. The methoxide ion subsequently deprotonates a water molecule. A second-order rate constant for the base-catalyzed hydrolysis of dithis compound has been estimated at 0.13 L/mole-sec, which corresponds to hydrolysis half-lives of 2 years at pH 7 and 60 days at pH 8. nih.gov The observed second-order rate constants for the alkaline-catalyzed hydrolysis of a dibasic ester mixture containing dithis compound in 50% aqueous acetonitrile (B52724) at 35°C were 0.287 and 0.0679 L/mol sec for the two ester groups. atamanchemicals.com
The table below summarizes kinetic data for the hydrolysis of dithis compound under different conditions.
| Catalyst/Condition | Temperature (°C) | Rate Constants | Comments |
| Hydrobromic Acid | 50 | k1 = 1.58 x 10⁻³ /min, k2 = 7.75 x 10⁻⁴ /min | For a dibasic ester mixture containing dithis compound. atamanchemicals.com |
| Alkaline (in 50% aq. acetonitrile) | 35 | k1 = 0.287 L/mol·sec, k2 = 0.0679 L/mol·sec | For a dibasic ester mixture containing dithis compound. atamanchemicals.com |
| Adipic Acid | 185 - 200 | - | Self-catalysis, yielding monothis compound as the sole byproduct. google.com |
Transesterification Reactivity and Reaction Mechanisms of this compound
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This equilibrium-driven reaction is crucial for synthesizing various polyesters and other esters from dithis compound. wikipedia.org The mechanism can be acid or base-catalyzed. In the acid-catalyzed mechanism, a proton enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an alcohol. wikipedia.orgmasterorganicchemistry.com The base-catalyzed mechanism involves the deprotonation of the alcohol, forming a more potent alkoxide nucleophile that attacks the ester's carbonyl carbon. wikipedia.orgmasterorganicchemistry.com Both pathways proceed through a tetrahedral intermediate. wikipedia.org
Dithis compound undergoes transesterification with diols, such as ethylene (B1197577) glycol or 1,6-hexanediol (B165255), to produce polyesters or other valuable chemicals. wikipedia.org For example, the reaction with 1,6-hexanediol during hydrogenation processes can form by-products like 6-hydroxyhexyl this compound. researchgate.net The synthesis of diisooctyl adipate (DOA) is achieved through the transesterification of dithis compound with isooctanol, catalyzed by a novel titanium adipate catalyst. nih.gov Optimal conditions for this reaction were found to be a catalyst dosage of 2.39%, an isooctanol to dithis compound molar ratio of 2.55:1, and a reaction temperature of 117°C, achieving a 94.23% ester exchange rate. nih.gov
The reactivity of dithis compound in transesterification is also influenced by the catalyst used. While copper-based catalysts are active in hydrogenolysis, they are virtually inactive for transesterification. researchgate.netle.ac.uk In contrast, zinc oxide (ZnO) phases in Cu/Zn catalysts show significant activity for the transesterification side reactions that occur during the hydrogenolysis of dithis compound to 1,6-hexanediol. researchgate.netle.ac.ukresearchgate.net
The table below presents data on the transesterification of dithis compound.
| Reactant Alcohol | Catalyst | Temperature (°C) | Product(s) | Yield/Conversion |
| Isooctanol | Titanium Adipate | 117 | Diisooctyl adipate | 94.23% ester exchange rate |
| 1,6-Hexanediol | Cu/Zn catalyst | 210 | 6-hydroxyhexyl this compound and other oligomers | Transesterification products were major products with >80% selectivity in some cases. researchgate.net |
| Ethylene Glycol | - | 100-180 | Poly(ethylene adipate), Methanol | - |
Polymerization and Oligomerization Pathways Involving this compound Monomers
Dithis compound is a key monomer in the synthesis of aliphatic polyesters through polycondensation reactions. wikipedia.org In this process, dithis compound reacts with a diol, eliminating methanol to form the polyester (B1180765) chain. wikipedia.org A prominent example is the synthesis of poly(ethylene adipate) (PEA) by reacting dithis compound with ethylene glycol at elevated temperatures (100-180°C). wikipedia.org
Enzymatic catalysis, particularly with lipases like Candida antarctica lipase (B570770) B (CALB), provides a green alternative for polymerization. acs.org Poly(glycerol adipate) (PGA) can be synthesized via enzymatic polymerization of dithis compound and glycerol. acs.org Studies show that dithis compound exhibits a slower enzymatic polymerization rate compared to divinyl adipate. acs.org The reaction temperature affects the polymer structure; linear PGA is formed at 40°C, while branching occurs at 60°C due to imperfect enzyme regioselectivity. acs.org
Dithis compound is also used to produce copolyesters. Furandioate-adipate copolyesters have been synthesized from diethyl adipate (a related diester) and 2,5-furandicarboxylic acid diethyl ester with various diols. acs.org These reactions often require longer transesterification times and a greater excess of diol to achieve high molecular weights. acs.org
The table below details polymerization reactions involving adipate esters.
| Co-monomer | Catalyst/Method | Polymer | Key Findings |
| Ethylene Glycol | Polycondensation | Poly(ethylene adipate) (PEA) | Reaction proceeds at 100-180°C with methanol removal. wikipedia.org |
| Glycerol | Candida antarctica lipase B | Poly(glycerol adipate) (PGA) | Slower reaction rate compared to divinyl adipate; linear polymer at 40°C, branched at 60°C. acs.org |
| 1,6-Hexanediol | Candida antarctica lipase B (N435) | Poly(hexylene adipate) | Vacuum is a highly influential factor in achieving high molecular weight. mdpi.com |
| Diols (e.g., 1,4-butanediol) | Titanium(IV) isopropoxide | Furandioate-adipate copolyesters | Longer reaction times needed to achieve high molecular weight. acs.org |
Radical and Photochemical Transformations of this compound
Information regarding radical and photochemical transformations specifically involving this compound is limited in the provided search results. While dithis compound may undergo direct photolysis due to its functional group absorbing light above 290 nm, specific studies detailing these transformations were not prominently found. nih.gov Polymerization processes involving other monomers can be initiated by radical initiators like peroxides or azo compounds, but this does not directly describe a radical transformation of the this compound molecule itself. google.com
Heterogeneous and Homogeneous Catalysis in this compound Reactions
Both heterogeneous and homogeneous catalysts are extensively used in reactions involving this compound, particularly in hydrogenation, transesterification, and amination.
Heterogeneous Catalysis: Heterogeneous catalysts are favored for their ease of separation and potential for reuse. In the hydrogenation of dithis compound to 1,6-hexanediol, copper-based catalysts are common. researchgate.net For instance, Cu-Zn-Al catalysts have shown high efficiency and stability, achieving over 99% conversion of dithis compound with selectivity to 1,6-hexanediol exceeding 99%. researchgate.net The ZnO phase in these catalysts, however, also promotes the side reaction of transesterification. le.ac.ukresearchgate.net Supported ruthenium catalysts (e.g., Ru-Sn on Al-PILC) have also been evaluated, though they can lead to by-products if the support's acidity is not controlled. rsc.org For the gas-phase amination of dithis compound to adiponitrile (B1665535), acidic metal oxides like Nb₂O₅ are effective, showing high conversion (>97.7%) and good nitrile selectivity (>84.3%). rsc.org From renewable pathways, a bifunctional catalyst of rhenium oxide and palladium on activated carbon (Pd-ReOₓ/AC) has been used to convert glucaric acid into this compound with yields up to 99%. xmu.edu.cn
Homogeneous Catalysis: Homogeneous catalysts are often used for their high selectivity under mild conditions. rug.nl In a process developed by DSM, a palladium-based homogeneous catalyst, originally for methyl methacrylate (B99206) production, was used for the isomerizing methoxycarbonylation of methyl pentenoates to give dithis compound with over 99% selectivity. rug.nl The subsequent hydrolysis of dithis compound to adipic acid is typically acid-catalyzed. rug.nl Titanium-based homogeneous catalysts, such as (cyclopentadienyl)titanium trichlorides (Cp'TiCl₃), have demonstrated high activity in the transesterification of esters, including the depolymerization of poly(ethylene adipate). acs.org
The table below provides examples of catalysts used in this compound transformations.
| Reaction Type | Catalyst Type | Catalyst Example | Key Outcome |
| Hydrogenation | Heterogeneous | Cu-Zn-Al | High conversion (>99%) and selectivity (>99%) to 1,6-hexanediol. researchgate.net |
| Hydrogenation | Heterogeneous | Ru-Sn/Al-PILC | Ester conversion up to 95%, but with by-products. rsc.org |
| Amination | Heterogeneous | Nb₂O₅ | High DMA conversion (>97.7%) to adiponitrile. rsc.org |
| Synthesis from Glucaric Acid | Heterogeneous | Pd-ReOₓ/AC | Yield of this compound reached 99%. xmu.edu.cn |
| Transesterification | Heterogeneous | Titanium Adipate | 94.23% ester exchange rate in DOA synthesis. nih.gov |
| Methoxycarbonylation | Homogeneous | Palladium complex | >99% selectivity to dithis compound from methyl pentenoates. rug.nl |
| Depolymerization (PEA) | Homogeneous | CpTiCl₃ | >99% conversion at 120°C. acs.org |
Stereochemical Aspects of this compound Reactions and Derivatives
The stereochemistry of reactions involving this compound becomes particularly relevant when using or producing chiral molecules. While adipic acid and its simple diesters like dithis compound are achiral, they can be used as substrates to react with chiral molecules or be derived from chiral precursors.
For instance, the synthesis of furandioate-adipate copolyesters has been explored using bio-based secondary diols that possess chiral centers, such as 1,4-pentanediol (B150768) (1,4-PDO), 2,5-hexanediol (B147014) (2,5-HDO), and 2,7-octanediol (2,7-ODO). acs.org The use of these methyl-branched, chiral diols influences the polymer's properties, including its thermal characteristics and biodegradability. acs.orgresearchgate.net Enzymatic hydrolysis studies revealed that copolyesters made from these secondary alcohol diols have significantly lower biodegradation rates compared to their linear, achiral counterparts. acs.orgresearchgate.net
Furthermore, the conversion of aldaric acids, which are sugar-derived and possess multiple chiral centers, into adipic acid or its esters is a key area of research in biorefining. The stereochemistry of the starting aldaric acid, such as mucic acid versus glucaric acid, significantly affects the reaction efficiency and product selectivity during catalytic dehydroxylation to form adipates. nih.gov For example, under certain conditions, the conversion of glucaric acid showed extremely low conversion but nearly 100% selectivity to adipate, highlighting the strong influence of the orientation of hydroxyl groups. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl Adipate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl Adipate (B1204190) Structural Elucidation
NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like methyl adipate. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
High-Resolution ¹H and ¹³C NMR Applications in this compound Research
High-resolution one-dimensional (1D) ¹H and ¹³C NMR are fundamental tools for the routine identification and purity assessment of this compound and its parent diester, dithis compound. The symmetry of the dithis compound molecule results in a simple and easily interpretable spectrum.
In the ¹H NMR spectrum of dithis compound, the methoxy (B1213986) protons (-OCH₃) appear as a sharp singlet, while the aliphatic protons of the adipate backbone appear as multiplets. The protons on the carbons alpha to the carbonyl groups (α-CH₂) are shifted downfield compared to the beta protons (β-CH₂) due to the electron-withdrawing effect of the ester functionality.
The ¹³C NMR spectrum provides complementary information, clearly distinguishing the carbonyl carbon of the ester group, the methoxy carbon, and the two chemically non-equivalent carbons of the aliphatic chain. rsc.org
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Dithis compound in CDCl₃ Data sourced from spectral databases and literature findings. rsc.orgchemicalbook.com
| Atom Type | Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| Methylene (B1212753) (β to C=O) | ¹H | ~1.66 | Multiplet |
| Methylene (α to C=O) | ¹H | ~2.32 | Multiplet |
| Methyl (Ester) | ¹H | ~3.67 | Singlet |
| Methylene (β to C=O) | ¹³C | ~24.3 | - |
| Methylene (α to C=O) | ¹³C | ~33.8 | - |
| Methyl (Ester) | ¹³C | ~51.4 | - |
| Carbonyl (Ester) | ¹³C | ~173.8 | - |
Two-Dimensional NMR Techniques for Complex this compound Derivatives
While 1D NMR is sufficient for simple molecules like dithis compound, the structural elucidation of more complex derivatives, such as substituted adipates or oligo/polyesters derived from this compound, necessitates the use of two-dimensional (2D) NMR techniques. mdpi.com These methods resolve overlapping signals and map out the atomic connectivity within a molecule. humus.ru
COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) spin-spin couplings. ucl.ac.uk In a complex adipate derivative, COSY spectra would reveal the connectivity of protons along the aliphatic backbone, helping to trace the carbon chain even in the presence of significant signal overlap.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate the chemical shifts of protons with those of directly attached carbons (¹H-¹³C). mdpi.com This is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is particularly useful for identifying the connectivity between different functional groups. For instance, in a polyester (B1180765) formed from this compound, HMBC could show a correlation between the α-protons of the adipate unit and the carbonyl carbon, as well as correlations between the protons of the diol unit and the same carbonyl carbon, thus confirming the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations rather than through-bond couplings. nih.gov This is critical for determining the stereochemistry and conformation of complex or sterically hindered this compound derivatives.
Mass Spectrometry (MS) Techniques in this compound Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound and its fragments.
High-Resolution Mass Spectrometry for this compound and its Degradation Products
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental formula of a given ion. chromatographyonline.com This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
In the analysis of this compound, HRMS can confirm its molecular formula (C₇H₁₂O₄ for monothis compound). It is also instrumental in identifying its degradation products. For example, upon hydrolysis, this compound yields adipic acid and methanol (B129727). HRMS can confidently identify these products in a complex mixture by determining their exact masses. The technique is frequently paired with chromatographic separation methods like gas chromatography (GC) or liquid chromatography (LC) for comprehensive analysis. acs.org For instance, ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight) mass spectrometry has been used to analyze monothis compound, providing exact mass data for both the precursor and fragment ions. nih.gov
Ionization and Fragmentation Pathways of this compound Under Various MS Conditions
The fragmentation pattern of this compound in a mass spectrometer is highly dependent on the ionization technique and conditions used. These patterns provide a structural fingerprint of the molecule.
Under electron ionization (EI) , typically used in GC-MS, dithis compound undergoes extensive fragmentation. Key fragments often arise from alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangements.
Under softer ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) , fragmentation is more controlled. In positive-ion mode ESI, this compound readily forms adducts with protons [M+H]⁺ or metal ions like sodium [M+Na]⁺.
Studies on related poly(butylene adipate) (PBA) oligomers using MALDI-TOF/TOF provide insight into the characteristic fragmentation of the adipate moiety. nih.govresearchgate.net Three primary fragmentation pathways have been proposed for sodiated PBA oligomers:
Beta-hydrogen transfer rearrangement: This leads to the cleavage of the –O–CH₂– bond. nih.govresearchgate.net
Cleavage of the –CH₂–CH₂– bond (β-β bond) within the adipate unit. nih.govresearchgate.net
Simple ester bond scission. nih.govresearchgate.net
In negative-ion mode ESI, monothis compound forms a deprotonated molecule [M-H]⁻. Subsequent collision-induced dissociation (CID) reveals characteristic fragmentation pathways for the adipic acid moiety. researchgate.net
Table 2: Key Fragment Ions of Monothis compound in Negative ESI-MS/MS Fragmentation of the [M-H]⁻ precursor ion (m/z 159.0663). nih.govresearchgate.net
| m/z (Observed) | Proposed Ion/Loss | Fragmentation Pathway |
| 127 | [M-H-CH₃OH]⁻ | Loss of methanol from the precursor ion. |
| 101 | [M-H-CO₂-CH₃OH]⁻ | Loss of carbon dioxide from the m/z 145 fragment (adipate anion). |
| 83 | [M-H-CH₃OH-CO₂]⁻ | Loss of carbon dioxide from the m/z 127 fragment. nih.gov |
| 81 | [M-H-CH₃OH-HCOOH]⁻ | Loss of formic acid from the m/z 127 fragment. nih.govresearchgate.net |
Vibrational Spectroscopy (IR, Raman) for this compound Structure-Reactivity Correlations
For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found around 1730-1740 cm⁻¹. nih.gov Other key absorptions include:
C-O stretching vibrations of the ester linkage, which appear as two distinct bands in the 1300-1000 cm⁻¹ region.
Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
C-H bending vibrations around 1465 cm⁻¹.
Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds like the C-C backbone of the adipate chain often produce stronger Raman signals than IR signals.
These techniques are highly effective for monitoring chemical reactions involving this compound. For example, during the polymerization of this compound with a diol to form a polyester, one can monitor the reaction by observing the disappearance of the O-H stretching band from the diol and changes in the fingerprint region corresponding to the formation of new ester linkages. Similarly, in degradation studies of adipate-based polymers, the appearance of broad O-H bands (from carboxylic acid and alcohol end groups) and shifts in the carbonyl band can be tracked using FTIR spectroscopy. researchgate.net
Table 3: Characteristic Vibrational Frequencies for Dithis compound Data sourced from spectral databases. nih.govchemicalbook.com
| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aliphatic) | IR, Raman | 2850 - 2960 | Medium-Strong |
| C=O Stretch (Ester) | IR, Raman | ~1735 | Very Strong (IR) |
| C-H Bend (CH₂) | IR | ~1465 | Medium |
| C-O Stretch (Ester) | IR | 1000 - 1300 | Strong |
Advanced Chromatographic Separations of this compound and Related Compounds
Chromatographic techniques are fundamental in separating this compound from complex mixtures, allowing for its precise quantification and the characterization of related substances.
Gas chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds like this compound. alstesting.co.th Method development focuses on optimizing separation efficiency, sensitivity, and analysis time.
A common approach involves using a GC system equipped with a flame ionization detector (FID). osha.gov For instance, a method for analyzing dithis compound in air samples uses a charcoal tube for sample collection, followed by desorption with a 1:99 dimethyl formamide:carbon disulfide (DMF:CS2) solution. The analysis is then performed on a GC-FID system. osha.gov
Key parameters in GC method development include the choice of the column, temperature programming, and flow rates. A capillary column, such as a 60-m x 0.32-mm i.d. DB-WAX column, has been shown to be effective in separating dithis compound from other compounds. osha.gov Temperature programming, for example, starting at 50°C and ramping up to 170°C, allows for the efficient elution of analytes. osha.gov
Table 1: Example GC Conditions for this compound Analysis osha.gov
| Parameter | Value |
| Column | 60-m x 0.32-mm i.d. DB-WAX capillary column |
| Injector Temperature | 200 °C |
| Detector Temperature | 220 °C (FID) |
| Oven Program | 50 °C for 2 min, then 10 °C/min to 170 °C, hold for 12 min |
| Carrier Gas | Hydrogen |
| Injection Volume | 1 µL |
This table summarizes typical parameters for the GC analysis of this compound.
The use of an internal standard, such as p-cymene, can improve the precision of quantitative analysis. osha.gov The reliable quantitation limit for dithis compound has been reported to be as low as 0.012 ppm. osha.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile or thermally unstable compounds, expanding the range of analytes beyond what is possible with GC. alstesting.co.th In the context of this compound research, HPLC is particularly useful for the analysis of dicarboxylic acids and their esters.
Reverse-phase HPLC (RP-HPLC) is a common mode used for these analyses. sielc.com A typical RP-HPLC method might employ a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. gerli.comnih.gov For compounds lacking a UV chromophore, derivatization is often necessary to enable UV detection. Phenacyl esters are frequently used derivatives for carboxylic acids, allowing for sensitive detection. gerli.comcerealsgrains.org
A study on the analysis of dicarboxylic acids from hydrolyzed carbohydrate polyesters reported a sensitive HPLC method using phenacyl ester derivatives. researchgate.net This method allowed for the quantification of various dicarboxylic acids, including those structurally related to adipic acid. researchgate.net
Table 2: Illustrative HPLC Conditions for Dicarboxylic Acid Ester Analysis sielc.comgerli.com
| Parameter | Value |
| Column | C18, 25 cm x 4.6 mm |
| Mobile Phase | Gradient of acetonitrile and water |
| Detector | UV (e.g., 242 nm for phenacyl derivatives) |
| Flow Rate | 1 mL/min |
This table provides a general overview of HPLC conditions that can be adapted for this compound-related analysis.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable tool for characterizing the molecular weight and molecular weight distribution of oligomers and polymers derived from this compound. theanalyticalscientist.com This technique separates molecules based on their size in solution. nih.gov
In the synthesis of polyesters from dithis compound and diols like 1,4-butanediol, SEC is used to monitor the progress of the polymerization by tracking the increase in molecular weight. jku.at The analysis is typically performed using a set of columns with different pore sizes to cover a broad range of molecular weights. The eluent is chosen to be a good solvent for the polymer, and detectors such as refractive index (RI) and light scattering (LS) are commonly used. nih.gov
For example, in the enzymatic synthesis of aliphatic polyesters, SEC analysis revealed that the molecular weights of reaction products increased over time, indicating successful polymerization. jku.at In another study, SEC was used to analyze sugar-based polyesters synthesized from dithis compound, with number-average molecular weights (Mn) ranging from 1 to 17 kg/mol . acs.org
Table 3: SEC System Components for Polyester Analysis acs.org
| Component | Description |
| Eluent | Hexafluoroisopropanol (HFIP) with potassium trifluoroacetate |
| Columns | PLgel 5 µm MIXED-C |
| Detector | Refractive Index (RI) |
| Calibration | Poly(methyl methacrylate) standards |
This table outlines a typical SEC setup for the analysis of polyesters derived from this compound.
Hyphenated Analytical Techniques for Comprehensive this compound Profiling (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of complex mixtures. ajrconline.orgnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable for the identification and quantification of this compound and its related compounds. analytice.commdpi.com
GC-MS combines the separation power of GC with the identification capabilities of MS. ajrconline.org As the separated compounds elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum that can be used for structural elucidation and confirmation of identity by comparing it to library spectra. hmdb.cahmdb.ca This technique has been used for the analysis of crude reaction mixtures containing dithis compound. rsc.org
LC-MS is essential for the analysis of non-volatile and thermally labile compounds that are not amenable to GC analysis. mdpi.com In the context of adipates, LC-MS/MS (tandem mass spectrometry) has been employed for the determination of metabolites of adipate plasticizers in biological samples, demonstrating high sensitivity and specificity. researchgate.net The use of online solid-phase extraction (SPE) coupled with LC-MS/MS can further enhance the method by providing sample cleanup and analyte enrichment. researchgate.net
The combination of these hyphenated techniques allows for a thorough profiling of samples, enabling the identification of not only the target analyte but also impurities, byproducts, and degradation products. nih.gov
X-ray Diffraction Studies of this compound Co-crystals and Solid-State Structures
X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal. While this compound is a liquid at room temperature, its solid-state structure and its ability to form co-crystals can be investigated using XRD. sigmaaldrich.com
Studies on related dicarboxylic acids and their derivatives have shown the utility of X-ray diffraction in understanding the crystal packing and intermolecular interactions. For example, the crystalline structure of poly(hexamethylene adipate) has been studied using X-ray and electron diffraction, revealing an orthorhombic unit cell. acs.org Similarly, the crystal structure of poly(butylene adipate) has been investigated by wide-angle X-ray diffraction (WAXD) to understand its phase transitions. mdpi.com
The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, can alter the physicochemical properties of a compound. Research on the co-crystallization of drugs with dicarboxylic acids, including adipic acid, has demonstrated the potential to form novel solid forms with modified properties. nih.gov While specific X-ray diffraction studies on this compound co-crystals are not widely reported, the principles established from studies on adipic acid and other dicarboxylic acids are applicable. The formation of co-crystals is often guided by the formation of specific intermolecular interactions, such as hydrogen bonds, which can be elucidated through single-crystal X-ray diffraction. researchgate.net
Theoretical and Computational Chemistry Studies on Methyl Adipate
Quantum Chemical Calculations of Methyl Adipate (B1204190) Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of methyl adipate. These calculations solve the electronic Schrödinger equation to predict molecular properties. wikipedia.org For molecules like this compound, these methods can determine stable conformations and the electronic distribution. For instance, energy minimization calculations are used to identify the most stable three-dimensional structures. In studies of polymers containing this compound units, molecular mechanics has been employed to find minimized energy conformations in both vacuum and implicit water environments, revealing how the polymer chain folds and arranges itself. nih.gov
Density Functional Theory (DFT) has become a popular and effective method for studying the electronic properties and reactivity of chemical systems. mdpi.com DFT is used to derive and understand various concepts in chemistry, providing a robust framework for discussing chemical reactivity. mdpi.compku.edu.cn The theory's power lies in its ability to accommodate fractional numbers of electrons, which is crucial for understanding partial electron transfer during chemical reactions. frontiersin.org
In a study on monothis compound, a closely related compound, DFT calculations were used to investigate its interaction with platinum surfaces. The results showed strong electron-orbital hybridization between the molecule and the platinum, which lowers the activation energy for decarboxylation, a key reactive process. Similarly, DFT has been applied to adipate salts to analyze the charge distribution and frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding charge transfer interactions within the molecule. researchgate.net
Table 1: Key DFT-Derived Reactivity Descriptors
| Descriptor | Symbol | Chemical Significance |
|---|---|---|
| Chemical Potential | μ | Tendency of electrons to escape from the system. Related to electronegativity. |
| Chemical Hardness | η | Resistance to change in electron distribution. |
| Electrophilicity Index | ω | Propensity of a species to accept electrons. |
| Fukui Function | f(r) | Indicates the change in electron density at a point r when the total number of electrons changes. Predicts local reactivity. |
| Dual Descriptor | Δf(r) | Provides a clearer picture of electrophilic and nucleophilic sites than the Fukui function alone. |
This table summarizes key reactivity descriptors used in Conceptual DFT to analyze molecular reactivity. pku.edu.cnmdpi.com
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org The simplest ab initio approach is the Hartree-Fock (HF) method, which considers the average effect of electron-electron repulsion. wikipedia.org More advanced and accurate methods, known as post-Hartree-Fock methods, include Møller–Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, which systematically improve upon the HF approximation by including more detailed electron correlation. wikipedia.orgmdpi.com
These high-level methods can provide highly accurate predictions of molecular properties. For example, ab initio calculations have been used to explore the electronic structures of ground and excited states of various molecules, yielding precise potential energy profiles, energetics, and spectroscopic constants. mdpi.com In studies of adipate-containing compounds, the HF method has been used alongside DFT to optimize molecular structures and calculate atomic charge distributions. researchgate.net The development of embedding theories, which treat a local region with high-level ab initio methods while the surrounding environment is handled by DFT, allows for the accurate study of electron correlation effects even in large systems like molecules adsorbed on surfaces. uol.de These techniques are capable of providing a fundamental understanding of bonding mechanisms and potential energy surfaces. uol.dececam.org
Molecular Dynamics Simulations of this compound in Solution and Interfacial Environments
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can predict the thermodynamic and structural properties of complex systems. mdpi.com
MD simulations have been successfully applied to investigate the behavior of methyl esters and adipate-containing polymers. In one study, MD simulations using the Transferable Potentials for Phase Equilibria (TraPPE) force field were performed on a series of methyl esters to determine their vapor-liquid phase equilibria and interfacial properties. rsc.org This research calculated density profiles, coexistence densities, vapor pressures, and surface tensions, showing excellent agreement with experimental data. rsc.org
For adipate-based polymers, MD simulations provide insights into their conformation and miscibility. Simulations of poly(DTsB this compound) have shown noticeable differences in polymer conformations depending on the chemical composition and chirality. nih.gov All-atom MD simulations have also been used to investigate the dynamic structural behavior of copolyesters containing butylene adipate, analyzing properties like the mean square displacement (MSD) and the radius of gyration (Rg) to understand the movement of the polymer chains. mdpi.com Furthermore, MD simulations are employed to evaluate the compatibility of polymer blends by calculating cohesive energy density (CED) and the Flory-Huggins interaction parameter (χ), which are crucial for predicting miscibility. mdpi.com
This table highlights key parameters and properties derived from MD simulations to study adipate-containing systems.
Computational Prediction of this compound Reaction Pathways and Transition States
Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the identification of high-energy transition states. wur.nl Combined quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful for studying reactions in complex environments like enzymes, as they can explicitly account for the steric and electrostatic influences of the active site. wur.nl
Computational studies have been used to explore pathways relevant to adipate. For example, metabolic modeling tools like OptKnock have been used to identify alternative biosynthetic pathways for producing adipic acid in microorganisms. google.com Such methods can be used to optimize the biosynthesis of a desired product. google.com Furthermore, computational models have been used to validate proposed reaction mechanisms, such as the sustainable production of dithis compound from the dioxygenation of catechol. frontiersin.org
Advanced techniques like metadynamics and automated reaction path searching can explore the free energy landscape of a reaction. frontiersin.orgacs.org These methods are capable of generating a reaction path network that includes all possible pathways from a given set of reactants, providing a comprehensive understanding of the reaction mechanism. acs.org
Cheminformatics and QSAR/QSPR Approaches for this compound Analogs
Cheminformatics applies computational methods to solve chemical problems, often by analyzing large datasets of chemical information. drugdesign.org A key area within cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models are statistical methods that correlate the chemical structure of compounds with their biological activity (QSAR) or physical properties (QSPR). drugdesign.orgnih.gov
These approaches are particularly useful for designing and screening analogs of a target molecule. For a series of compounds, molecular descriptors are calculated to represent their structural features, and then machine learning or statistical techniques are used to build a predictive model. drugdesign.org
A specific application of these techniques was demonstrated in a study of a library of biodegradable polyarylates, which included polymers containing a this compound component. An Artificial Neural Network (ANN), a type of QSPR model, was developed to predict the amount of fibrinogen adsorption on these polymers. nih.gov The model used three-dimensional molecular descriptors derived from molecular dynamics simulations as inputs, successfully linking the 3D polymer structure to a key biological interaction. nih.gov
Spectroscopic Parameter Prediction for this compound via Computational Methods
Computational methods can accurately predict various spectroscopic parameters, which is essential for interpreting experimental spectra and identifying unknown compounds. Quantum chemical calculations can predict vibrational frequencies (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra.
For compounds related to this compound, computational spectroscopy has proven to be a valuable tool. In a study of a bis(4-methoxyanilinium) adipate salt, DFT and HF calculations were used to compute the vibrational spectra (FTIR and FT-Raman). researchgate.net The computationally predicted spectra were found to be in good agreement with the experimental measurements, aiding in the assignment of vibrational modes. researchgate.net Similarly, high-level quantum chemical calculations, such as second-order vibrational perturbation theory (VPT2), have been used to produce highly accurate rotational and vibrational spectroscopic data for other molecules, which can be crucial for their detection in environments like the interstellar medium. mdpi.com Machine learning models are also being developed to predict spectroscopic constants for molecules based on the properties of their constituent atoms. mpg.de
Methyl Adipate in Advanced Materials Science and Engineering
Methyl Adipate (B1204190) as a Monomer and Comonomer in Polymer Synthesis
Methyl adipate is a key monomer in the synthesis of various polymers, particularly polyesters. xinsuvn.com Its bifunctional nature, with two ester groups, enables it to participate in polycondensation reactions with diols to form long-chain polymers.
Kinetics and Mechanisms of Polymerization Involving this compound
The polymerization involving this compound typically proceeds through step-growth polymerization, specifically polycondensation. core.ac.uk This process involves the reaction of the methyl ester groups of this compound with the hydroxyl groups of a diol, releasing methanol (B129727) as a byproduct. wikipedia.org The reaction is often catalyzed to achieve high conversion rates and produce high molecular weight polymers. core.ac.uk
The kinetics of these reactions are influenced by several factors, including temperature, catalyst type and concentration, and the reactivity of the comonomers. For instance, the polycondensation of dithis compound with ethylene (B1197577) glycol is carried out at progressively increasing temperatures, starting from 100°C and reaching up to 180°C, to drive the reaction forward and remove the methanol byproduct. wikipedia.org
Enzymatic catalysis, using lipases such as Candida antarctica lipase (B570770) B (CAL-B), has emerged as a green alternative for the synthesis of polyesters from this compound. nih.govresearchgate.netnih.gov This method offers high selectivity and avoids the use of potentially toxic metal-based catalysts. nih.govuni-halle.de The mechanism in lipase-catalyzed polymerization can differ from traditional methods, sometimes proceeding via an "activated monomer mechanism". nih.gov
The study of polymerization kinetics is crucial for controlling the molecular weight and structure of the resulting polymer. Techniques like differential scanning calorimetry (DSC) are used to monitor the heat flow of the reaction over time, providing insights into the reaction rate and degree of conversion. mdpi.commdpi.com
Design and Synthesis of this compound-Based Copolymers and Terpolymers
The versatility of this compound extends to the synthesis of copolymers and terpolymers, where it is combined with other monomers to tailor the properties of the final material. By incorporating different diols or other diesters, researchers can design polymers with specific characteristics, such as enhanced flexibility, biodegradability, or thermal stability.
For example, copolyesters based on this compound and other dicarboxylic acid esters, like dimethyl terephthalate (B1205515), are synthesized to create materials with a balance of properties from both aliphatic and aromatic components. researchgate.net The synthesis of poly(butylene adipate-co-terephthalate) (PBAT), a biodegradable and compostable polymer, often involves adipic acid or its esters. epcmholdings.comresearchgate.net
Terpolymers, which involve three or more different monomers, offer even greater control over the final properties of the material. For instance, terpolymers have been synthesized by copolymerizing a levoglucosenone-derived diol with dithis compound and various aliphatic diols. acs.org Another example involves the synthesis of terpolymers from maleic anhydride, styrene, and other monomers like methyl methacrylate (B99206). researchgate.net The design of these complex polymers allows for the creation of materials with multiple functionalities integrated into a single polymer chain. mdpi.com
Table 1: Examples of this compound-Based Copolymers and Terpolymers
| Polymer Name | Comonomers | Key Properties/Applications | Reference |
|---|---|---|---|
| Poly(ethylene adipate) (PEA) | Ethylene glycol | Biodegradable, used as a plasticizer. | wikipedia.org |
| Poly(butylene adipate-co-terephthalate) (PBAT) | 1,4-butanediol, Terephthalic acid (or its ester) | Biodegradable, compostable, flexible films. | epcmholdings.comresearchgate.net |
| Poly(butylene adipate-co-butylene furandicarboxylate) (PBAF) | 1,4-butanediol, 2,5-furandicarboxylic acid | Bio-based, biodegradability can be tuned. | researchgate.net |
| Levoglucosenone-based terpolymers | Levoglucosenone-derived diol, various aliphatic diols | Bio-based, potential for tailored thermal properties. | acs.org |
Functionalization of Polymeric Materials Utilizing this compound Derivatives
Derivatives of this compound can be used to functionalize existing polymers, thereby modifying their properties for specific applications. This can involve grafting these derivatives onto a polymer backbone or using them as cross-linking agents.
For example, poly(sorbitol adipate) (PSA), synthesized enzymatically, possesses pendant hydroxyl groups that can be further functionalized. researchgate.netnih.govuni-halle.de These hydroxyl groups can be reacted with other molecules to introduce new functionalities. In one study, poly(ethylene glycol) (PEG) was grafted onto a PSA backbone to increase its hydrophilicity. researchgate.netnih.govuni-halle.de
Functionalization can also be achieved through reactions like Steglich esterification, where the carboxyl groups of a this compound derivative react with the hydroxyl groups of a polymer. nih.gov This method has been used to create polymer networks by cross-linking PSA with disuccinyl PEG. researchgate.netuni-halle.de The resulting materials have potential applications in the biomedical field. uni-halle.de
This compound in the Development of Biodegradable Polymers and Bioplastics
This compound and its parent compound, adipic acid, are crucial components in the production of biodegradable polymers and bioplastics. rsc.org These materials are designed to degrade under specific environmental conditions, offering a more sustainable alternative to conventional plastics. rsc.orgresearchgate.net
Aliphatic polyesters, such as poly(butylene succinate-co-adipate) (PBSA), are a significant class of biodegradable polymers where adipate units are incorporated to enhance properties like flexibility. rsc.orgnih.gov The presence of ester bonds in the polymer backbone makes them susceptible to hydrolysis and enzymatic degradation. nih.gov The introduction of adipate units can influence the crystallinity and mechanical properties of the polymer, thereby affecting its degradation rate. nih.gov
Poly(butylene adipate-co-terephthalate) (PBAT) is another commercially important biodegradable polymer. epcmholdings.com While it is produced from petrochemicals, it is fully biodegradable and compostable. epcmholdings.com The aliphatic adipate segments in the PBAT chain are responsible for its biodegradability. epcmholdings.com
The development of bio-based plastics is a growing area of research, with a focus on using renewable resources. While PBS and PBSA have traditionally been synthesized from petroleum, there is increasing interest in producing them from a combination of petroleum and renewable resources. rsc.org
Application of this compound in Specialty Coatings, Adhesives, and Resins
This compound and its derivatives find extensive use in the formulation of specialty coatings, adhesives, and resins. xinsuvn.comseqens.comatamanchemicals.com It often serves as a specialty solvent, a plasticizer, or a chemical intermediate in these applications. xinsuvn.com
In coatings, this compound can act as a slow-evaporating solvent, which helps to improve flow and leveling, resulting in a smoother finish. seqens.com It is a viable alternative to other solvents like xylene. seqens.com Mixtures containing dithis compound are used in paint strippers and for various resins, including acrylics, polyesters, and polyurethanes. xinsuvn.comseqens.com
As a plasticizer, this compound and other adipate esters enhance the flexibility and durability of polymers like PVC. xinsuvn.comsilverfernchemical.com For instance, dioctyl adipate (DOA) is known for its excellent low-temperature performance. silverfernchemical.com
In the realm of resins, adipate-based cycloaliphatic epoxy resins are used in UV-curable coatings and adhesives. arkema.com These resins are valued for their high adhesion, low shrinkage, and chemical resistance. arkema.com For example, bis((3,4-epoxycyclohexyl)methyl) adipate can be used to increase the flexibility of cured coatings. arkema.com
This compound in the Formulation of Advanced Composite Materials and Nanocomposites
This compound-based polymers are also utilized as matrices in the formulation of advanced composite materials and nanocomposites. These materials combine the polymer with a reinforcing phase to achieve properties that are superior to those of the individual components. scielo.bridu.ac.id
In nanocomposites, the reinforcing phase has dimensions in the nanometer range. scielo.br The incorporation of nanofillers, such as cellulose (B213188) nanocrystals or graphene, into a polymer matrix can significantly enhance its mechanical, thermal, and barrier properties. researchgate.netmdpi.com
For example, nanocomposites based on PBAT have been prepared with cellulose nanocrystals as the reinforcing agent. researchgate.net The addition of these nanocrystals was found to improve the thermal, rheological, and mechanical performance of the PBAT matrix while maintaining its biodegradability. researchgate.net
The synthesis of these composites can be carried out through various methods, including direct mixing, solution mixing, melt-mixing, and in-situ polymerization. scielo.br The key to successful reinforcement is achieving a uniform dispersion of the nanofiller within the polymer matrix. mdpi.com
Environmental Chemistry and Mechanistic Ecotoxicology of Methyl Adipate
Biodegradation Pathways of Methyl Adipate (B1204190) in Diverse Environmental Compartments
Biodegradation is a primary pathway for the environmental breakdown of adipic acid esters. Studies on various aliphatic adipic acid diesters have shown that they are susceptible to rapid primary biodegradation by mixed microbial populations found in activated sludge, suggesting that methyl adipate would not persist in these environments. nih.gov
Microbial Metabolism and Biotransformation of this compound
Microorganisms play a crucial role in the degradation of adipate esters. The process generally begins with the enzymatic hydrolysis of the ester bonds. In the case of this compound, this initial step breaks the compound down into monothis compound, and subsequently into adipic acid and methanol (B129727). nih.gov
Once formed, adipic acid can be further metabolized by various microorganisms. google.com The degradation pathway for adipic acid in some microbes, such as Penicillium chrysogenum, involves its conversion to adipyl-CoA, which then enters the β-oxidation pathway. This process ultimately breaks down the six-carbon backbone into smaller molecules, succinyl-CoA and acetyl-CoA, which can then be utilized by the microorganism for energy and biomass production through central metabolic routes like the tricarboxylic acid (TCA) cycle. google.commdpi.com The complete biodegradation of adipate esters to carbon dioxide has been demonstrated in studies using acclimated activated sludge, indicating that microorganisms can fully mineralize these compounds. nih.gov
Enzymatic Degradation Mechanisms of this compound in Natural Systems
The key enzymes responsible for the initial breakdown of this compound are hydrolases, particularly lipases and esterases, which catalyze the cleavage of ester bonds. nih.govmdpi.com These enzymes are widespread in natural systems, produced by a variety of bacteria and fungi. nih.govnih.gov
The enzymatic degradation process involves the binding of the enzyme to the ester substrate, followed by hydrolysis. For instance, lipases from yeasts like Candida antarctica (often immobilized as Novozym 435) and fungi like Penicillium sp. have been shown to be effective in degrading adipate polyesters and other esters. acs.orgresearchgate.netchemrxiv.org The mechanism is a hydrolytic cleavage of the ester linkage. researchgate.net In the case of dithis compound, this would proceed in a stepwise manner:
First Hydrolysis: A hydrolase cleaves one of the methyl ester groups, yielding monothis compound and one molecule of methanol. nih.gov
Second Hydrolysis: The same or another esterase then hydrolyzes the remaining ester group on monothis compound, releasing adipic acid and a second molecule of methanol.
Studies have shown that the efficiency of these enzymes can be high. A lipase (B570770) from the yeast Blastobotrys raffinosifermentans demonstrated the ability to completely hydrolyze dithis compound to its corresponding monoester. nih.gov The rate and extent of enzymatic degradation can be influenced by factors such as the polymer's crystallinity and molecular weight, with amorphous regions being more susceptible to enzymatic attack. mdpi.com
Abiotic Degradation Mechanisms of this compound in the Environment
In addition to biodegradation, this compound can be broken down by non-biological processes, primarily photolysis and hydrolysis. chemsafetypro.comnormecows.com These abiotic mechanisms are significant, particularly in atmospheric and certain aquatic environments.
Photolytic Degradation of this compound in Aquatic and Atmospheric Systems
Photolytic degradation involves the breakdown of a chemical by light energy.
Atmospheric Photodegradation: In the atmosphere, this compound is expected to exist primarily in the vapor phase due to its vapor pressure. nih.govechemi.com The main degradation pathway in this compartment is the reaction with photochemically-produced hydroxyl radicals (•OH). nih.govechemi.com The rate constant for this vapor-phase reaction is estimated to be 4.0 x 10⁻¹² cm³/molecule-sec at 25°C. echemi.com This corresponds to an atmospheric half-life of about 4 days, assuming an average atmospheric hydroxyl radical concentration of 5 x 10⁵ radicals/cm³. echemi.com
Aquatic and Surface Photodegradation: this compound may also undergo direct photolysis because its ester functional group can absorb light at wavelengths greater than 290 nm, which is within the solar spectrum reaching the Earth's surface. nih.govnih.gov This process could contribute to its degradation in sunlit surface waters and on soil surfaces, although the specific rates and products in these environments are less well-characterized compared to atmospheric degradation. nrel.gov
Hydrolytic Stability of this compound Under Environmental Conditions
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, this involves the cleavage of its ester linkages to produce adipic acid and methanol. echemi.com The rate of this reaction is highly dependent on pH.
This compound is susceptible to hydrolysis, especially under alkaline conditions. nih.govmst.dk A base-catalyzed second-order hydrolysis rate constant has been estimated at 0.13 L/mole-sec. echemi.com This rate constant allows for the estimation of the compound's persistence in aquatic environments at different pH levels.
| pH | Estimated Half-Life |
|---|---|
| 7 (Neutral) | 2 years |
| 8 (Slightly Alkaline) | 60 days |
Data sourced from ECHEMI. echemi.com
These values indicate that while hydrolysis is slow under neutral conditions, it becomes a significantly more important degradation pathway in alkaline waters. echemi.com Hydrolysis is also catalyzed by strong mineral acids. nih.govmst.dk
Environmental Fate Modeling and Transport Dynamics of this compound
The movement and distribution of this compound through the environment can be predicted using environmental fate models, which rely on its key physical and chemical properties.
| Parameter | Value | Implication |
|---|---|---|
| Vapor Pressure | 0.06 mm Hg at 25°C | Exists solely as a vapor in the atmosphere. nih.govechemi.com |
| Henry's Law Constant | 9.77 x 10⁻⁷ atm-m³/mole | Volatilization from moist soil or water surfaces is not expected to be a significant fate process. echemi.com |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 11 (estimated) | Very high mobility in soil; not expected to adsorb to suspended solids and sediment in water. nih.govechemi.com |
| Bioconcentration Factor (BCF) | 1.2 (estimated) | Low potential for bioconcentration in aquatic organisms. echemi.com |
| Log Kow | 1.03 | Indicates low lipophilicity. nih.gov |
Data sourced from PubChem and ECHEMI. nih.govechemi.com
Based on these parameters, the environmental transport of this compound can be summarized as follows:
Air: If released to the atmosphere, its vapor pressure indicates it will exist as a vapor. echemi.com Its atmospheric residence time is controlled by its reaction with hydroxyl radicals, leading to a half-life of about 4 days. echemi.com
Water: If released into water, its low estimated Koc value suggests it will not significantly adsorb to suspended solids or sediment. echemi.com Volatilization from water is not expected to be a major removal process due to its low Henry's Law constant. echemi.com The primary fate processes in water are likely biodegradation and, in alkaline conditions, hydrolysis. nih.govechemi.com Its low BCF indicates it is unlikely to accumulate in aquatic life. echemi.com
Soil: If released to soil, its very low Koc value indicates it will be highly mobile and can potentially leach into groundwater. nih.govechemi.com Volatilization from soil surfaces is not expected to be a significant process. echemi.com Biodegradation is expected to be the dominant degradation pathway in soil environments.
Mechanistic Ecotoxicological Investigations of this compound at Molecular and Cellular Levels
While comprehensive mechanistic ecotoxicological data for this compound remains limited, investigations into structurally similar compounds and general principles of aquatic toxicology provide a basis for understanding its potential interactions at the molecular and cellular levels. The primary mechanism of action for adipate esters in biological systems is anticipated to involve enzymatic hydrolysis, leading to the formation of adipic acid and methanol. europa.eu The subsequent effects are likely attributable to these breakdown products and the parent compound.
Elucidation of Molecular Targets and Pathways of this compound Interaction in Aquatic Organisms
The initial interaction of this compound within an aquatic organism is likely hydrolysis mediated by carboxylesterases, which are ubiquitous enzymes. europa.eu This enzymatic action would cleave the ester bond, releasing adipic acid and methanol. The toxicity of adipate esters is often considered in the context of their hydrolysis products. europa.eu For instance, the toxicity of some phthalate (B1215562) esters is attributed to their monoester metabolites, which are considered more biologically active. nih.govresearchgate.net It is plausible that monothis compound, the initial hydrolysis product, could interact with various cellular components.
Potential molecular targets and pathways for this compound and its metabolites could include:
Endocrine System Disruption: While less potent than phthalates, some adipate esters have been investigated for their potential to interfere with endocrine systems. mdpi.com The monoester metabolite, in particular, could potentially interact with hormone receptors or enzymes involved in steroidogenesis. However, for many adipates, significant endocrine activity has not been a primary concern. europa.eu
Cell Membrane Interactions: As with many organic esters, this compound may exert effects through non-specific interactions with cell membranes, a mechanism often referred to as narcosis. nih.gov This can disrupt membrane fluidity and the function of membrane-bound proteins.
Enzyme Inhibition or Induction: Beyond hydrolysis, this compound or its metabolites might interact with other enzyme systems. For example, exposure to various organic pollutants has been shown to induce or inhibit cytochrome P450 enzymes, which are involved in the metabolism of foreign compounds. nih.gov
It is important to note that for many adipate esters, acute and chronic toxicity to aquatic organisms is low and often occurs only at concentrations near their water solubility limit. europa.eu This suggests that the specific interactions with molecular targets may be less potent compared to other classes of environmental contaminants.
Table 1: Potential Molecular and Cellular Interactions of this compound and its Metabolites in Aquatic Organisms (Inferred from Related Compounds)
| Potential Target/Pathway | Description of Interaction | Relevant Compound Class for Inference |
| Carboxylesterases | Enzymatic hydrolysis of this compound to monothis compound and methanol. | Adipate and Phthalate Esters |
| Cell Membranes | Non-specific disruption of membrane structure and function (narcosis). | Organic Esters |
| Endocrine Receptors | Potential for weak binding and interference with hormone signaling pathways by the monoester metabolite. | Phthalate Esters |
| Metabolic Enzymes (e.g., Cytochrome P450) | Possible induction or inhibition, affecting the metabolism of endogenous and xenobiotic compounds. | General Organic Pollutants |
This table is based on inferred mechanisms from structurally similar compounds due to the lack of direct data for this compound.
Metabolic Perturbations Induced by this compound in Environmental Indicator Species
Direct metabolomic studies on aquatic organisms exposed to this compound are scarce. However, research on other chemical stressors in indicator species like the water flea, Daphnia magna, provides a framework for predicting the types of metabolic perturbations that might occur. nsf.govresearchgate.net Exposure to environmental contaminants can lead to significant shifts in an organism's metabolic profile as it attempts to detoxify the substance and cope with the induced stress.
Given that this compound is a dicarboxylic acid monoester, its metabolism is expected to impact pathways related to energy production and fatty acid metabolism. The hydrolysis of this compound yields adipic acid, which can potentially enter central metabolic pathways.
Potential metabolic perturbations include:
Alterations in Energy Metabolism: Adipic acid can be metabolized via β-oxidation, similar to fatty acids, to produce acetyl-CoA. This could lead to an overload of the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, potentially causing oxidative stress. Conversely, the metabolic effort to process a high load of adipic acid could deplete energy reserves. Studies on other nanomaterials have shown that exposed Daphnia magna exhibit signs of energy starvation, with significant changes in pathways related to mitochondrial function and ATP-binding. nsf.gov
Disruption of Amino Acid Metabolism: Stress responses in aquatic invertebrates often involve changes in amino acid profiles. nsf.govmdpi.com Amino acids may be catabolized to provide energy or used in the synthesis of stress-related proteins. Exposure of Daphnia magna to other stressors has resulted in significant alterations in amino acid metabolism. nsf.gov
Lipid Metabolism Imbalance: As an ester of a dicarboxylic acid, this compound is structurally related to components of lipids. Its metabolism could interfere with lipid synthesis, storage, and breakdown. Studies on polyethylene (B3416737) microplastics in Daphnia magna have revealed specific downregulation of phosphatidylcholine and upregulation of phosphatidylethanolamine, indicating interference with phospholipid metabolism. researchgate.net
Table 2: Predicted Metabolic Pathway Disturbances in Daphnia magna Following Exposure to this compound (Based on General Metabolomic Responses to Chemical Stressors)
| Metabolic Pathway | Predicted Perturbation | Potential Consequence |
| Energy Metabolism (TCA Cycle, Oxidative Phosphorylation) | Potential overload from adipic acid metabolism or depletion of energy reserves due to detoxification efforts. | Increased oxidative stress or energy starvation. |
| Amino Acid Metabolism | Altered concentrations of free amino acids. | Diversion of resources to stress response, potential impact on protein synthesis. |
| Fatty Acid and Lipid Metabolism | Interference with lipid synthesis, transport, and storage. | Disruption of cell membrane integrity and energy storage. |
This table presents predicted metabolic perturbations based on the known metabolism of adipic acid and general responses of D. magna to chemical stressors, as direct metabolomic data for this compound is not available.
Methyl Adipate in Specialized Industrial and Fine Chemical Processes
Methyl Adipate (B1204190) as a Chemical Intermediate in Multi-Step Organic Syntheses
Methyl adipate is a significant chemical intermediate, primarily utilized as a building block in the synthesis of more complex molecules. Its bifunctional nature, possessing two ester groups, allows for a range of chemical transformations, making it a precursor in the production of polymers, pharmaceuticals, and other specialty chemicals.
One of the notable applications of this compound is in the synthesis of cyclic compounds through intramolecular condensation reactions. For instance, it undergoes Dieckmann cyclization, an intramolecular Claisen condensation, to form a cyclopentanone (B42830) derivative. fiveable.me This reaction is a fundamental strategy in organic synthesis for constructing five-membered rings, which are prevalent in many natural products and biologically active molecules. fiveable.me
Furthermore, this compound serves as a precursor in the production of certain polymers. The ester groups can be hydrolyzed to adipic acid or reacted with ammonia (B1221849) to form the corresponding diamide, both of which are monomers used in the synthesis of polyamides. wikipedia.org While not the primary route to large-scale nylon production, this pathway is relevant in the synthesis of specialty polyamides with tailored properties. Research has also explored the use of this compound in the synthesis of biodegradable polyesters, such as poly(butylene adipate/terephthalate-co-glycolate), by acting as a starting material for transesterification reactions. mdpi.comresearchgate.net
In the realm of fine chemicals, monothis compound, a derivative where only one of the carboxylic acid groups of adipic acid is esterified, is a useful synthetic intermediate. chemicalbook.comchemicalbook.com It can be used to prepare more complex molecules like 1,3,4-thiadiazole (B1197879) hydroxamic acid derivatives, which have shown potential as antitumor agents. chemicalbook.com The synthesis of monothis compound can be achieved through the selective esterification of adipic acid. google.comrsc.org
The following table summarizes key reactions where this compound serves as an intermediate:
| Reaction Type | Reactant(s) | Product(s) | Significance |
| Dieckmann Cyclization | This compound, Strong Base | Cyclopentanone derivative | Synthesis of five-membered rings for natural products and pharmaceuticals. fiveable.me |
| Ammonolysis | This compound, Ammonia | Adipamide | Precursor for specialty polyamides. wikipedia.org |
| Hydrolysis | This compound, Water | Adipic Acid | Monomer for polymer synthesis. wikipedia.org |
| Transesterification | This compound, Diols | Polyesters | Production of biodegradable polymers. mdpi.comresearchgate.net |
Utilization of this compound as a Solvent in Niche Chemical Reactions and Separations
Dithis compound is utilized as a specialty solvent in various industrial applications, including for resins, adhesives, and inks. parchem.com Its utility as a solvent stems from its favorable physical properties, such as a high boiling point and low vapor pressure, which make it a safer alternative to more volatile solvents. jrhessco.comsigmaaldrich.com It is also recognized for its good solvency for a range of organic compounds.
Research has been conducted to characterize the solubility of various compounds in dithis compound. For instance, the solubility of 1,6-hexanediol (B165255) has been studied in binary solvent mixtures of methanol (B129727) and dithis compound, and n-butanol and dithis compound. researchgate.net These studies are crucial for designing and optimizing crystallization and reaction processes where dithis compound is used as a solvent. The solubility of 1,6-hexanediol in these mixtures was found to increase with increasing temperature and with a higher mass fraction of the more polar alcohol. researchgate.net
In the field of chromatography, the choice of solvent is critical for achieving effective separation of complex mixtures. biocompare.com While common solvents like acetonitrile (B52724) and methanol are widely used, specialty solvents can be employed for specific applications. organomation.com Dithis compound's properties suggest its potential use in niche chromatographic separations, particularly in reverse-phase high-performance liquid chromatography (HPLC), where a non-polar stationary phase is used with a polar mobile phase. sielc.com Its ability to dissolve a variety of organic molecules makes it a candidate for use as a component of the mobile phase to modulate the separation of analytes.
The physical properties of dithis compound relevant to its use as a solvent are presented in the table below:
| Property | Value |
| Molecular Formula | C8H14O4 |
| Molar Mass | 174.196 g·mol−1 |
| Appearance | Colorless liquid |
| Density | 1.06 g/cm³ (at 20 °C) |
| Melting Point | 8–10.3 °C |
| Boiling Point | 227–230 °C |
| Solubility in water | < 1 g/L |
Data sourced from multiple references. wikipedia.orgsigmaaldrich.comchemsrc.comnih.gov
This compound in the Formulation of High-Performance Functional Fluids
This compound and its derivatives are incorporated into the formulation of high-performance functional fluids, such as metalworking fluids. google.com These fluids are essential in manufacturing processes to cool and lubricate the workpiece and cutting tool, remove chips and swarf, and protect against corrosion. mdpi.com The addition of esters like this compound can enhance the lubricity of the fluid.
In metalworking fluids, boundary lubricity additives are crucial for reducing friction and wear at the tool-workpiece interface. stle.org These additives typically have a polar head that adsorbs onto the metal surface and a non-polar tail that is soluble in the base oil. stle.org Esters, including this compound, can function as such additives, forming a protective film that prevents direct metal-to-metal contact.
The formulation of semi-synthetic metalworking fluids often includes a variety of additives to achieve the desired performance characteristics, such as emulsifiers, corrosion inhibitors, and antiwear agents. colonialchem.com Fatty esters are listed as a key component for providing boundary lubricity. colonialchem.com The properties of this compound, such as its thermal stability and compatibility with other components, make it a suitable candidate for inclusion in these complex formulations.
Role of this compound in Advanced Lubricant and Greasing Systems
This compound is utilized in the formulation of advanced lubricants and greases, particularly in the formation of complex thickeners. google.comgoogle.com Greases are semi-solid lubricants consisting of a base oil, a thickener, and additives. The thickener forms a matrix that holds the base oil, releasing it under shear to provide lubrication.
In the production of lithium complex greases, this compound can be used as a complexing agent. google.comgoogle.com The process involves the reaction of a fatty acid (like 12-hydroxystearic acid) with lithium hydroxide (B78521) to form a simple soap. The addition of a dicarboxylic acid or its ester, such as this compound, leads to the formation of a complex soap structure. This complex thickener imparts improved properties to the grease, such as a higher dropping point (the temperature at which the grease becomes fluid enough to drip), better mechanical stability, and enhanced water resistance.
Research has shown that the use of shorter-chain diacid esters like dithis compound as complexing agents in lithium complex greases can result in acceptable dropping points and good structural stability. google.com The properties of the resulting grease, such as its consistency and thermal stability, can be tailored by adjusting the formulation, including the ratio of base oil to thickener and co-thickener. researchgate.net
The following table highlights the improved properties of a lithium complex grease formulated with dithis compound as the complexing agent compared to one with dimethyl azelate:
| Complexing Agent | Injection Point | Unworked Penetration (mm/10) | Worked Penetration (60X, mm/10) | Roll Stability (D1831, mm/10) | Dropping Point (D2265, °C) |
| Dimethyl azelate (C9) | C | 317 | 343 | 36 | >300 |
| Dithis compound (C6) | C | 227 | 223 | 18 | 280 |
Data adapted from a study on continuous processes for preparing lithium complex greases. google.com
Applications of this compound in Industrial Cleaning and Surface Preparation Technologies
Dithis compound is an effective solvent used in a variety of industrial cleaning and surface preparation applications. jrhessco.com Its strong solvency, low volatility, and favorable environmental profile make it a suitable replacement for more hazardous solvents like methylene (B1212753) chloride and NMP (N-methyl-2-pyrrolidone). jrhessco.com
In industrial cleaning, dithis compound is used as a stand-alone solvent or as a co-solvent in formulations for paint stripping, resin removal, and degreasing. jrhessco.com Customer testing has indicated that higher concentrations of dithis compound can lead to increased cleaning efficacy in various applications, including concrete and asphalt (B605645) cleaners, hard surface cleaners, and ink removers. jrhessco.com Its ability to dissolve a wide range of soils and coatings is a key attribute in these applications.
Surface preparation is a critical step before applying coatings or other surface treatments to ensure proper adhesion and longevity. alpinepainting.com This process often involves the removal of contaminants such as oil, grease, and old paint. hempel.com Solvent-based cleaners containing chemicals like dithis compound are used to dissolve and lift these contaminants from the surface. surfaceprep.com The low vapor pressure of dithis compound is an advantage in these applications, as it reduces worker exposure to volatile organic compounds (VOCs). jrhessco.com
Furthermore, dithis compound is readily biodegradable, non-flammable, and non-corrosive, which contributes to its favorable environmental, health, and safety profile. jrhessco.com It is recognized by the U.S. Environmental Protection Agency (EPA) as a Safer Chemical Ingredient, encouraging its use in greener cleaning formulations. jrhessco.com
Sustainable Chemistry and Circular Economy Aspects of Methyl Adipate
Life Cycle Assessment (LCA) Methodologies for Methyl Adipate (B1204190) Production and Use
Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental footprint of chemical products like methyl adipate, from raw material extraction to end-of-life.
Environmental Impact Assessment of this compound Synthesis Pathways
The traditional synthesis of adipic acid, the precursor to this compound, relies on petroleum-based feedstocks and involves the use of nitric acid, a process that releases significant amounts of nitrous oxide (N2O), a potent greenhouse gas. unigoa.ac.inresearchgate.net It is estimated that adipic acid production accounts for a substantial portion of industrial N2O emissions. unigoa.ac.in The conventional multi-stage process starting from petroleum-based benzene (B151609) is energy-intensive and utilizes hazardous reagents. tandfonline.com
To address these environmental concerns, alternative synthesis routes are being explored. A notable greener pathway involves the carbonylation of butadiene in the presence of methanol (B129727) to produce dithis compound directly, which can then be converted to adipic acid. unigoa.ac.in This route avoids the generation of NOx. unigoa.ac.in Another approach focuses on the direct amination of dithis compound to adiponitrile (B1665535), a precursor for nylon-6,6, which presents a promising green chemistry-based method. rsc.org
Bio-based routes are also gaining significant attention. The production of bio-adipic acid from renewable resources like lignin (B12514952) has been shown to potentially eliminate N2O emissions and significantly reduce CO2 emissions compared to conventional methods. tandfonline.com A limited LCA on a combined biological and chemical process for adipic acid production, which could be esterified to this compound, demonstrated a potential reduction in cumulative energy demand and CO2 equivalent emissions, particularly when using phenol (B47542) derived from lignin as a feedstock. nih.gov The environmental impact is sensitive to the concentration of the bio-derived intermediate, such as cis, cis-muconic acid, in the fermentation broth. nih.gov
| Synthesis Pathway | Key Feedstocks | Major Environmental Considerations |
| Traditional Petrochemical Route | Benzene, Nitric Acid | High energy consumption, Use of hazardous materials, Significant N2O emissions. unigoa.ac.intandfonline.com |
| Butadiene Carbonylation | Butadiene, Methanol, Carbon Monoxide | Avoids NOx production, potential for lower operating costs. unigoa.ac.in |
| Direct Amination of DMA | Dithis compound, Ammonia (B1221849) | Potential for using bio-based feedstocks, avoids toxic reagents. rsc.org |
| Bio-based from Lignin | Lignin-derived aromatics (e.g., phenol, benzoic acid) | Significant reduction in N2O and CO2 emissions. tandfonline.comnih.gov |
| Bio-based from Sugars | Glucose, D-glucaric acid | Utilizes renewable feedstocks, avoids nitric acid and N2O emissions. unigoa.ac.intandfonline.com |
End-of-Life Management Strategies for this compound-Containing Materials
Effective end-of-life (EoL) management is crucial for materials that incorporate this compound, such as certain polymers and plasticizers. Strategies aim to move away from a linear "take-make-dispose" model towards a more circular approach that includes recycling and degradation. acs.org
For plastics containing adipates, such as poly(butylene adipate-co-terephthalate) (PBAT), which is often blended with starch, current EoL management primarily involves composting. acs.orgunibo.it However, research is underway to develop more advanced recycling strategies. These include both mechanical and chemical recycling methods. nih.gov
Mechanical recycling, while having a relatively low climate impact, can face challenges with multi-component materials and potential degradation of polymer properties over successive cycles. acs.orgacs.org Chemical recycling offers a way to break down polymers into their constituent monomers, which can then be purified and repolymerized to produce virgin-quality material. europa.eu For PBAT-starch blends, strategies like selective solubilization of PBAT, and depolymerization into its monomers—butanediol, dimethyl terephthalate (B1205515), and dithis compound—are being investigated. acs.orgunibo.it These chemical recycling methods can potentially create a closed-loop system for these materials. researchgate.net
Biodegradation in controlled environments like industrial composting facilities is another important EoL option, particularly for bio-based and biodegradable polymers. acs.orgnih.gov The rate of biodegradation can be influenced by factors such as temperature and the specific polymer composition. nih.gov
Development of Bio-Based and Renewable Feedstocks for this compound Synthesis
The shift towards a bio-based economy has spurred significant research into producing adipic acid and its esters, like this compound, from renewable resources. researchgate.net This approach aims to reduce reliance on fossil fuels and mitigate the environmental impact of chemical production. researchgate.nettandfonline.com Lignocellulosic biomass, which includes agricultural and forest residues, is a key renewable source. tandfonline.com
Several bio-based pathways to adipic acid, the precursor to this compound, are being developed:
From Sugars: D-glucose, derived from the hydrolysis of cellulose (B213188), can be converted into intermediates like D-glucaric acid or muconic acid, which are then further processed into adipic acid. tandfonline.comresearchgate.net An integrated oxidation-esterification-hydrodeoxygenation cascade has been explored to convert D-glucose-derived glucaric acid into dithis compound. tandfonline.com
From Lignin: Lignin, a complex aromatic polymer in biomass, can be broken down into aromatic compounds like guaiacol, which can then be converted to adipic acid through engineered microorganisms. researchgate.net This route is attractive as it valorizes a major, often underutilized, component of biomass.
From Plant Oils: Unsaturated fatty acids from vegetable oils can undergo oxidative scission to produce dicarboxylic acids, including adipic acid. abiosus.org
These bio-based processes often involve a combination of biological (fermentation) and chemical (catalysis) steps. researchgate.netresearchgate.net The development of efficient microbial strains and catalysts is crucial for the economic viability of these routes. researchgate.net The use of renewable feedstocks not only offers a more sustainable production pathway but can also lead to a significant reduction in greenhouse gas emissions. tandfonline.com
Integration of Green Solvents and Catalysis in this compound Processing
The principles of green chemistry are being increasingly applied to the synthesis and processing of this compound, with a focus on using less hazardous solvents and more efficient catalytic systems. ijacskros.com
The choice of solvent is critical, as solvents often constitute a large portion of the mass in a chemical process and can have significant environmental impacts. ijacskros.comresearchgate.net Research is exploring the use of "green solvents" which are derived from renewable sources, are less toxic, and are biodegradable. ijacskros.com For instance, in an enzyme-catalyzed polyesterification between dithis compound and a diol, the performance of bio-derived solvents was compared to conventional ones like toluene. researchgate.net Ionic liquids, which are salts that are liquid at low temperatures, are also being investigated as alternative reaction media due to their low vapor pressure and potential for recyclability. acs.org
In terms of catalysis, the shift is from stoichiometric reagents to more sustainable catalytic processes. ijacskros.com For the synthesis of adipic acid esters, this includes:
Heterogeneous Catalysts: Solid acid catalysts, such as niobic acid (Nb2O5), are being studied for the vapor-phase synthesis of adiponitrile from dithis compound and ammonia. rsc.orgrsc.org These catalysts can be more easily separated from the reaction mixture and potentially reused, reducing waste.
Enzymatic Catalysis: Enzymes, like lipases, are being used to catalyze esterification and transesterification reactions under mild conditions. researchgate.netacs.org This can lead to higher selectivity and reduced energy consumption.
Homogeneous Catalysis: While traditional homogeneous catalysts can be difficult to separate, newer systems are being developed. For example, Brønsted–Lewis acidic ionic liquids have been used as catalysts for the synthesis of methyl caprylate, demonstrating the potential of such systems for ester synthesis. dokumen.pub
The integration of green solvents and advanced catalytic systems aims to make the production of this compound and its derivatives more efficient, less wasteful, and environmentally benign. rsc.orgijacskros.com
Recycling and Valorization of this compound from Waste Streams
The concept of a circular economy necessitates the development of methods to recycle and valorize chemical components from waste streams. For materials containing adipate esters, such as the bioplastic poly(butylene adipate-co-terephthalate) (PBAT), chemical recycling is a promising strategy to recover valuable monomers. acs.orgunibo.it
One approach involves the complete depolymerization of PBAT through methanolysis. acs.orgunibo.it This process breaks the polymer down into its constituent monomers: 1,4-butanediol, dimethyl terephthalate (DMT), and dithis compound (DMA). acs.orgunibo.it These monomers can then be recovered, purified, and used to synthesize new, virgin-quality PBAT, effectively closing the loop. acs.orgunibo.itresearchgate.net Research has demonstrated high recovery rates for these components from PBAT-starch composite materials. acs.orgunibo.it
Another innovative strategy is a two-step depolymerization-repolymerization process. acs.orgunibo.it In this method, PBAT is first selectively depolymerized into its oligomers using an alcohol like methanol. This mixture of oligomers can then be directly repolymerized to form PBAT without the need to add a new catalyst. acs.orgunibo.it
The valorization of agricultural plastic waste, which can include adipate-containing polymers, is also an area of active development. mdpi.com Mechanical recycling is a primary method, where the plastic waste is cleaned, shredded, and re-processed into new products. mdpi.com However, for mixed or contaminated plastic streams, chemical recycling offers a more robust solution to recover the base chemical components. europa.eumdpi.com
These recycling and valorization strategies are essential for reducing plastic waste, conserving resources, and creating a more sustainable life cycle for products containing this compound. researchgate.netmdpi.com
Future Research Directions and Emerging Frontiers in Methyl Adipate Chemistry
Exploration of Unconventional Synthetic Routes and Catalytic Systems for Methyl Adipate (B1204190)
The quest for greener and more efficient methods to synthesize methyl adipate is a primary focus of current research. Traditional routes, often relying on the esterification of adipic acid with methanol (B129727), are being challenged by innovative approaches that utilize renewable feedstocks and advanced catalytic systems. sciengine.com
A significant area of exploration is the synthesis of dithis compound (DMA) from biomass-derived precursors. One such route involves the conversion of cyclopentanone (B42830), which can be obtained from the hydrogenation of furfural, a biomass derivative. mdpi.com This process, when combined with dimethyl carbonate (DMC) as both a reactant and a green solvent, presents an attractive alternative to petroleum-based methods. mdpi.com The use of solid basic catalysts, such as magnesium oxide (MgO), is being investigated to facilitate this conversion, with studies focusing on optimizing reaction conditions like temperature and reactant concentrations to maximize the yield of DMA while minimizing side reactions like self-aldol condensation of cyclopentanone. mdpi.comresearchgate.net
Another sustainable approach involves the oxidative cleavage of catechol, a lignin-derived compound, to produce muconic acids, which can then be hydrogenated and transesterified to yield dithis compound. rsc.org This method, utilizing a non-heme iron(III) catalyst, demonstrates a promising green route to this important bulk chemical. rsc.org Furthermore, researchers are exploring the synthesis of adipic acid, a precursor to this compound, from glucose via glucaric acid, employing bifunctional catalysts like palladium-rhenium oxide on activated carbon (Pd-ReOx/AC) to achieve high yields. xmu.edu.cn
Innovations in catalysis are also at the forefront of this research. Recent advancements include the use of palladium-catalyzed dicarbonylation of 1,3-butadiene, which can achieve high yields and selectivity for dithis compound in a single step. Additionally, the development of novel catalysts, such as chelated titanium adipate, for the transesterification of dithis compound to produce other valuable esters like diisooctyl adipate (DOA) is an active area of investigation. nih.govrsc.org The table below summarizes some of the unconventional synthetic routes being explored.
Interactive Data Table: Unconventional Synthetic Routes to this compound
| Precursor | Reactant(s) | Catalyst | Key Feature |
|---|---|---|---|
| Cyclopentanone | Dimethyl Carbonate | Solid Basic Catalysts (e.g., MgO) | Utilizes biomass-derived precursor and a green solvent. mdpi.com |
| Catechol | Oxygen | Non-heme iron(III) catalyst | Green route from lignin-derived compound. rsc.org |
| Glucose | - | Bifunctional catalysts (e.g., Pd-ReOx/AC) | Sustainable production from a renewable carbohydrate. xmu.edu.cn |
| 1,3-Butadiene | Carbon Monoxide, Methanol | Palladium-based catalysts | Single-step, high-yield dicarbonylation. |
Novel Applications of this compound in Nanotechnology and Advanced Engineering Materials
The utility of this compound and its derivatives is expanding beyond their traditional roles as solvents and plasticizers. sciengine.comacs.org Researchers are now exploring their potential in the burgeoning fields of nanotechnology and advanced engineering materials, where their unique properties can be harnessed to create innovative products.
In nanotechnology, adipate-based polymers are being investigated for drug delivery applications. For instance, poly(glycerol adipate) nanoparticles have been studied as carriers for drugs, and new biodegradable copolymers incorporating poly(propylene adipate) have been developed for the delivery of therapeutic agents. frontiersin.orgnih.gov The ability to form nanocapsules using polymers like polybutyl adipate for drug encapsulation highlights the potential of these materials in nanomedicine. ijcmas.com
The development of advanced engineering materials is another promising frontier. This compound serves as a monomer in the synthesis of various polyesters and copolyesters with tailored properties. For example, furandioate-adipate copolyesters are emerging as bio-based and biodegradable alternatives to fossil-fuel-derived polymers like poly(butylene adipate-co-terephthalate) (PBAT). acs.org The incorporation of methyl-branched diols in these copolyesters can enhance their thermal and mechanical properties. acs.org
Furthermore, this compound is a key component in creating super-toughened polymer blends. By melt-blending polylactic acid (PLA) with polybutylene adipate terephthalate (B1205515) (PBAT) and a compatibilizer, researchers have achieved significant improvements in the toughness and elongation-at-break of the resulting material. nih.gov The modification of PBAT with nanomaterials like multiwalled carbon nanotube-zinc oxide (MWCNT-ZnO) is also being explored to enhance properties such as barrier performance and antibacterial activity for applications in food packaging. researchgate.net The table below showcases some of the novel applications being investigated.
Interactive Data Table: Novel Applications of this compound Derivatives
| Application Area | Material | Key Feature |
|---|---|---|
| Nanotechnology | Poly(glycerol adipate) nanoparticles | Drug delivery carriers. frontiersin.org |
| Nanotechnology | Polybutyl adipate nanocapsules | Encapsulation of drugs like penicillin-G. ijcmas.com |
| Advanced Materials | Furandioate-adipate copolyesters | Bio-based, biodegradable polymers with tunable properties. acs.org |
| Advanced Materials | PLA/PBAT blends | Super-toughened materials with enhanced mechanical properties. nih.gov |
Predictive Modeling and Machine Learning Integration in this compound Research
The integration of predictive modeling and machine learning (ML) is poised to revolutionize the research and development landscape of this compound chemistry. These computational tools offer the potential to accelerate the discovery of new synthetic routes, optimize reaction conditions, and predict the properties of novel materials, thereby reducing the time and cost associated with traditional experimental approaches.
In the realm of reaction optimization and process design, computer simulation software like Aspen is being used to model the synthesis of adipic dihydrazide from dithis compound. aidic.it Such simulations can help in designing more energy-efficient processes, for instance, by optimizing distillation steps. aidic.it Response surface methodology (RSM), a statistical technique, has been successfully applied to optimize the lipase-catalyzed synthesis of adipate esters, determining the ideal conditions for maximizing product yield. researchgate.netresearchgate.net
Machine learning algorithms are also being explored to predict the outcomes of chemical reactions and the properties of resulting molecules. While still an emerging area for this compound specifically, the broader field of predictive chemistry is seeing rapid advancements in using ML for tasks like retrosynthesis prediction and reaction development. nih.gov These models can learn from large datasets of chemical reactions to identify trends and predict the most viable pathways for synthesizing a target molecule. nih.gov For example, ML could be employed to predict the performance of different catalysts for the synthesis of this compound or to forecast the mechanical and thermal properties of new adipate-based polymers.
The development of predictive models for the properties of plastic additives is another area where ML can make a significant impact. acs.org By predicting the performance and potential toxicity of new additives computationally, researchers can prioritize the synthesis of safer and more effective compounds. acs.org The table below highlights some of the applications of predictive modeling and machine learning in this field.
Interactive Data Table: Predictive Modeling and Machine Learning in this compound Research
| Application | Technique/Tool | Objective |
|---|---|---|
| Process Optimization | Aspen Simulation | Design energy-efficient synthesis of adipic dihydrazide from dithis compound. aidic.it |
| Reaction Optimization | Response Surface Methodology (RSM) | Optimize conditions for lipase-catalyzed synthesis of adipate esters. researchgate.netresearchgate.net |
| Reaction Prediction | Machine Learning (general) | Predict viable synthetic routes and reaction outcomes. nih.gov |
Challenges and Opportunities in the Sustainable Production and Application of this compound
The transition towards a more sustainable chemical industry presents both significant challenges and exciting opportunities for the production and application of this compound. The primary challenge lies in developing economically viable and environmentally benign processes that can compete with established petrochemical routes.
A key opportunity resides in the utilization of renewable feedstocks. The synthesis of adipic acid and its esters from biomass, such as glucose and lignin-derived compounds, is a major focus of green chemistry research. rsc.orgxmu.edu.cnbiorxiv.org For example, the production of adipic acid from glucose through biological fermentation or chemo-catalytic routes offers a promising alternative to the conventional process that generates nitrous oxide, a potent greenhouse gas. biorxiv.orgresearchgate.net Similarly, developing synthetic pathways from cyclopentanone derived from biomass is an active area of investigation. mdpi.com However, challenges remain in optimizing these processes to achieve high yields and selectivity, and in efficiently separating the desired products. mdpi.comxmu.edu.cn
The development of greener catalytic systems is another critical area. While significant progress has been made in using solid acid and base catalysts, as well as enzymatic catalysts like lipases, to replace corrosive and difficult-to-recycle homogeneous catalysts, there are still hurdles to overcome. sciengine.comresearchgate.net For instance, the cost and stability of enzymes can limit their industrial-scale application. The main challenge in some biomass conversion routes is controlling side reactions, such as the self-aldol condensation of cyclopentanone, which can reduce the yield of the desired dithis compound. mdpi.com
In terms of applications, the development of biodegradable polymers and plasticizers based on this compound presents a significant opportunity to address the problem of plastic pollution. acs.orgnih.gov Adipate esters are considered to have better performance at low temperatures compared to some phthalates and are used in applications like food packaging and medical devices. plasticisers.orgeuropa.eu The challenge here is to design materials that have the desired performance characteristics while being fully biodegradable in various environments. The table below outlines some of the key challenges and opportunities.
Interactive Data Table: Challenges and Opportunities in Sustainable this compound
| Area | Challenges | Opportunities |
|---|---|---|
| Production | Economic viability of bio-based routes, controlling side reactions, catalyst cost and stability. mdpi.comxmu.edu.cnresearchgate.net | Utilization of renewable feedstocks (glucose, lignin), development of green catalytic systems. rsc.orgxmu.edu.cnbiorxiv.org |
Unresolved Questions and Grand Challenges in this compound Chemical Science and Technology
Despite significant progress, several unresolved questions and grand challenges remain in the field of this compound chemistry, which will require concerted research efforts to address. These challenges span the entire lifecycle of the compound, from its synthesis to its end-of-life.
One of the foremost grand challenges is the development of a truly circular economy for adipate-based products. This would involve not only the sustainable production of this compound from renewable resources but also the design of materials that can be efficiently recycled or completely biodegraded at the end of their use. A key unresolved question is how to design catalysts and processes that can effectively convert mixed plastic waste containing adipate polyesters back into valuable chemical building blocks.
Another significant challenge lies in the direct and highly selective synthesis of this compound and its derivatives. For instance, in the vapor-phase nitrilation of dithis compound to produce adiponitrile (B1665535), a precursor for nylon-6,6, inhibiting intramolecular cyclization and intermolecular polycondensation remains a critical hurdle. rsc.orgresearchgate.net Similarly, in the synthesis from cyclopentanone and dimethyl carbonate, preventing the methylation of the product and the self-condensation of the starting material is a major focus. mdpi.com
The fundamental understanding of reaction mechanisms at the molecular level also presents unresolved questions. For example, in the hydrogenation of dithis compound, elucidating the precise role of different catalyst components and the nature of the active sites is crucial for designing more efficient catalysts. acs.org A deeper understanding of the structure-property relationships in adipate-based polymers is also needed to rationally design materials with specific functionalities.
Finally, a grand challenge is to fully assess the long-term environmental impact and safety of new adipate-based materials and their degradation products. While adipates are generally considered safer alternatives to some other plasticizers, a comprehensive understanding of their fate in the environment and their potential for bioaccumulation is essential for ensuring their sustainability. nih.gov The table below summarizes these key challenges.
Interactive Data Table: Unresolved Questions and Grand Challenges
| Area | Unresolved Questions & Grand Challenges |
|---|---|
| Circular Economy | Developing efficient chemical recycling processes for adipate-based polymers. |
| Synthesis | Achieving high selectivity and inhibiting side reactions in direct synthesis routes. mdpi.comrsc.orgresearchgate.net |
| Mechanistic Understanding | Elucidating reaction mechanisms at the molecular level to guide catalyst design. acs.org |
| Material Design | Establishing clear structure-property relationships for the rational design of functional polymers. |
Q & A
Basic Research Questions
Q. How can methyl adipate be reliably quantified in complex environmental or biological matrices?
- Methodological Answer : Use liquid/liquid or liquid/solid extraction followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). For environmental samples, EPA Method 506 provides a validated protocol for adipate ester analysis, with detection limits of ~0.1–1 µg/mL depending on the matrix . In lipidomics studies, untargeted LC-MS with multivariate analysis (e.g., PCA) can resolve this compound from co-eluting lipids . GC-MS parameters optimized for methyl esters (e.g., column: DB-5MS; ionization: EI at 70 eV) yield reproducible quantification, as demonstrated in fungal metabolite studies .
Q. What spectroscopic techniques are most effective for structural confirmation of this compound and its derivatives?
- Methodological Answer : Combine ¹H NMR and ¹³C NMR to identify ester carbonyl signals (δ ~170–175 ppm) and methyl ester protons (δ ~3.6 ppm). For isomers (e.g., dimethyl 3,4-di(p-anisyl)adipate), 2D NMR techniques like HETCOR are critical to differentiate substitution patterns . Infrared spectroscopy (IR) can corroborate ester C=O stretches (~1740 cm⁻¹) and methyl C-H bending (~1450 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve isomeric impurities in synthetic this compound derivatives?
- Methodological Answer : Employ silica-gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate diastereomers or regioisomers, as shown in cathodic reduction products of methyl cinnamate derivatives . Confirm purity via high-resolution mass spectrometry (HRMS) and 2D NMR. For epoxy-functionalized analogs (e.g., bis(3,4-epoxycyclohexylmethyl) adipate), monitor reaction progress using thin-layer chromatography (TLC) with iodine staining .
Q. What experimental designs are optimal for studying this compound’s role in polymer biodegradation?
- Methodological Answer : Use soil or marine sediment microcosms spiked with isotopically labeled this compound (e.g., ¹³C-labeled) to track mineralization rates via respirometry. For poly(butylene adipate-co-terephthalate) (PBAT) blends, monitor esterase activity and matrix degradation using gel permeation chromatography (GPC) and Fourier-transform infrared spectroscopy (FTIR) . Include negative controls with non-biodegradable polymers (e.g., polyethylene) to validate specificity.
Q. How do conflicting toxicological data for adipate esters inform risk assessment frameworks?
- Methodological Answer : Address contradictions by replicating carcinogenicity studies under standardized protocols. For example, di(2-ethylhexyl) adipate (DEHA) induced liver tumors in mice but not rats, suggesting species-specific metabolic activation . Use in vitro models (e.g., human hepatocyte cultures) to compare cytochrome P450-mediated oxidation pathways. Prioritize dose-response studies with endpoints like oxidative stress biomarkers (e.g., glutathione depletion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
